S 38093: A Technical Whitepaper on its Mechanism of Action and Preclinical Profile
S 38093: A Technical Whitepaper on its Mechanism of Action and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 38093 is a novel, brain-penetrant small molecule characterized as a potent antagonist and inverse agonist of the histamine (B1213489) H3 receptor (H3R).[1][2][3][4] Primarily expressed in the central nervous system, the H3 receptor acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters. By acting as an inverse agonist, S 38093 blocks the constitutive activity of the H3 receptor, leading to an increase in the synthesis and release of histamine.[1] This primary mechanism subsequently enhances the release of other neurotransmitters, including acetylcholine (B1216132), in brain regions critical for cognition, such as the prefrontal cortex and hippocampus.[2] Preclinical studies have demonstrated the pro-cognitive, wakefulness-promoting, and neurogenic properties of S 38093, positioning it as a promising therapeutic candidate for cognitive disorders and age-related cognitive decline.[1][2][4] Additionally, it has shown significant potential in models of neuropathic pain.[3] This document provides a comprehensive overview of the pharmacological profile of S 38093, detailing its mechanism of action, quantitative pharmacological data, and the methodologies of key preclinical experiments.
Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism
The primary mechanism of action of S 38093 is its function as an inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it maintains a basal level of signaling even in the absence of an agonist.[1] As an inverse agonist, S 38093 binds to the H3 receptor and stabilizes it in an inactive conformation. This action blocks the receptor's basal activity, thereby disinhibiting histaminergic neurons. The consequence is an increased synthesis and release of histamine into the synaptic cleft.[1]
This surge in histamine levels subsequently influences other neurotransmitter systems through H3 heteroreceptors located on non-histaminergic neurons. Notably, S 38093 has been shown to facilitate cholinergic transmission in the prefrontal cortex and hippocampus.[2] This dual action—enhancing both histaminergic and cholinergic neurotransmission—is believed to be the foundation of its pro-cognitive effects.
Furthermore, S 38093 also acts as a competitive antagonist, blocking the effects of H3 receptor agonists. For instance, it effectively suppresses the decrease in cyclic AMP (cAMP) that is typically induced by an H3 agonist.[1] A potential secondary mechanism for its antinociceptive effects may involve the desensitization of α2-adrenoreceptors in the locus coeruleus.[3]
Quantitative Pharmacological Data
The pharmacological activity of S 38093 has been quantified through a series of in vitro and in vivo experiments. The data are summarized in the tables below.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | Species | Value (µM) | Assay Type |
| Ki (Binding Affinity) | Human | 1.2 | Radioligand Binding Assay |
| Mouse | 1.44 | Radioligand Binding Assay | |
| Rat | 8.8 | Radioligand Binding Assay | |
| KB (Antagonist Activity) | Human | 0.11 | cAMP Functional Assay |
| Mouse | 0.65 | Antagonist Assay | |
| EC50 (Inverse Agonist) | Human | 1.7 | Inverse Agonist Assay |
| Rat | 9.0 | Inverse Agonist Assay | |
| Data sourced from Sors et al., 2017.[1] |
Table 2: Pharmacokinetic Profile
| Parameter | Species | Value | Route |
| Tmax (Time to Max Concentration) | Mouse | 0.25 - 0.5 h | p.o. |
| Rat | 0.25 - 0.5 h | p.o. | |
| Monkey | 2 h | p.o. | |
| t1/2 (Half-life) | Mouse, Rat, Monkey | 1.5 - 7.4 h | p.o. |
| Bioavailability | Mouse, Rat, Monkey | 20% - 60% | p.o. |
| Data sourced from Sors et al., 2017.[1] |
Table 3: In Vivo Efficacy in Animal Models
| Model | Species | Dose | Effect |
| Neurochemistry | Mouse | from 3 mg/kg p.o. | Increased cerebral N-tele-Methylhistamine |
| Rat | 10 mg/kg i.p. | Increased histamine & acetylcholine in PFC | |
| Cognition | Rat | 0.1 mg/kg p.o. | Improved spatial working memory |
| Rat | 0.3 & 1 mg/kg p.o. | Enhanced object recognition memory | |
| Rat | 0.3 & 1 mg/kg i.p. | Promoted social recognition memory | |
| Arousal | Rat | 3 & 10 mg/kg i.p. | Reduced slow-wave sleep delta power |
| Neuropathic Pain | Rat | various | Antihyperalgesic & antiallodynic effects |
| Neurogenesis | Mouse | 0.3 & 3 mg/kg/day p.o. | Stimulated hippocampal neurogenesis |
| Data sourced from Sors et al., 2017; Lounasmaa et al., 2017; Chaumette et al., 2018; Guilloux et al., 2017.[1][2][3][4] |
Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in the preclinical evaluation of S 38093.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of S 38093 for the H3 receptor.
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Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human, rat, or mouse H3 receptor (e.g., CHO or HEK293 cells). The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
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Assay Procedure: The assay is conducted in a 96-well plate format. A fixed concentration of a specific H3 receptor radioligand (e.g., [3H]-Nα-methylhistamine) is incubated with the prepared membranes in the presence of increasing concentrations of S 38093.
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Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
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Data Analysis: The radioactivity trapped on the filters is quantified using a scintillation counter. The data are used to generate a competition curve, from which the IC50 (the concentration of S 38093 that inhibits 50% of the radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays measure the ability of S 38093 to function as an antagonist or inverse agonist by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
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Cell Culture: Cells stably expressing the H3 receptor are cultured to near confluency.
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Inverse Agonist Assay: To measure inverse agonism, cells are incubated with various concentrations of S 38093. Since the H3 receptor's constitutive activity suppresses adenylyl cyclase, an inverse agonist will block this suppression, leading to an increase in basal cAMP levels.
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Antagonist Assay: To measure antagonist activity, cells are co-incubated with an H3 receptor agonist (e.g., R-α-methylhistamine) and varying concentrations of S 38093. The ability of S 38093 to block the agonist-induced decrease in cAMP is measured. Forskolin is often used to stimulate adenylyl cyclase to create a larger signal window for inhibition.
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cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based assay.
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Data Analysis: Dose-response curves are generated to calculate EC50 (for inverse agonism) or KB (for antagonism) values.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
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Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region like the prefrontal cortex or hippocampus. The animal is allowed to recover for several days.
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Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
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Sample Collection: As the aCSF flows through the semipermeable membrane at the tip of the probe, neurotransmitters from the extracellular fluid diffuse into the dialysate according to their concentration gradient. Samples of the dialysate are collected at regular intervals (e.g., every 20 minutes).
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Drug Administration and Analysis: After collecting baseline samples, S 38093 is administered (e.g., via intraperitoneal injection), and sample collection continues. The concentration of neurotransmitters (e.g., histamine, acetylcholine) in the dialysate samples is quantified using highly sensitive analytical techniques like HPLC coupled with electrochemical detection (HPLC-ECD).
Novel Object Recognition (NOR) Test
The NOR test assesses certain forms of learning and memory in rodents, based on their natural tendency to explore novel objects.
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Habituation: The animal is first allowed to explore an empty testing arena for a set period to acclimate to the environment.
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Familiarization/Training Trial (T1): The animal is placed back into the arena, which now contains two identical objects, and is allowed to explore them for a defined time (e.g., 10 minutes).
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Retention Interval: The animal is returned to its home cage for a specific delay period. This interval can be varied to test short-term versus long-term memory.
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Test Trial (T2): The animal is returned to the arena, where one of the original objects has been replaced with a new, novel object. The time spent exploring each object (the familiar one and the novel one) is recorded.
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Data Analysis: A discrimination index is calculated, representing the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates that the animal remembers the familiar object and preferentially explores the novel one.
Adult Hippocampal Neurogenesis (AHN) Assay
This protocol is used to assess the effect of S 38093 on the proliferation, survival, and maturation of new neurons in the hippocampus.
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BrdU Administration: To label dividing cells, mice receive intraperitoneal injections of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic thymidine (B127349) analog that incorporates into the DNA of cells during the S-phase of the cell cycle. The timing and frequency of injections depend on whether cell proliferation or survival is being studied.
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Chronic Treatment: Mice are treated daily with S 38093 (e.g., via oral gavage) or vehicle for an extended period (e.g., 28 days).[4]
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Tissue Processing: At the end of the treatment period, the animals are euthanized, and their brains are perfused and fixed. The brains are then sectioned using a cryostat or vibratome.
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Immunohistochemistry: The brain sections are stained using antibodies against BrdU to identify the newly born cells. Co-staining with markers for mature neurons (e.g., NeuN) or immature neurons (e.g., DCX) is performed to determine the fate and maturation stage of the BrdU-positive cells.
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Quantification: The number of BrdU-positive, DCX-positive, and NeuN-positive cells in the dentate gyrus of the hippocampus is counted using microscopy and stereological methods to assess changes in neurogenesis.
Conclusion
S 38093 is a novel histamine H3 receptor inverse agonist with a well-characterized preclinical profile. Its primary mechanism of action, the enhancement of histaminergic and cholinergic neurotransmission, underpins its demonstrated efficacy in various animal models of cognition and arousal. The compound exhibits favorable pharmacokinetic properties, including rapid absorption and high brain penetration. Furthermore, chronic administration of S 38093 has been shown to promote adult hippocampal neurogenesis, suggesting a potential for disease-modifying effects in conditions associated with cognitive decline. Its additional efficacy in neuropathic pain models highlights a broader therapeutic potential. The comprehensive data presented in this whitepaper support the continued investigation of S 38093 as a promising therapeutic agent for neuropsychiatric and neurological disorders.
References
- 1. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
